molecular formula C15H21FN2O5S B4714108 N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B4714108
M. Wt: 360.4 g/mol
InChI Key: WATCIZVVLCCRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as E-3810, is a novel small molecule inhibitor that has shown promising results in scientific research. It is a sulfonamide derivative that has been synthesized for its potential to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of tumors.

Mechanism of Action

N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide inhibits angiogenesis by targeting the vascular endothelial growth factor receptor 2 (VEGFR2), which is a protein that is essential for the formation of new blood vessels. This compound binds to the ATP-binding site of VEGFR2 and inhibits its activity, which leads to the inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor effects in preclinical studies. It inhibits angiogenesis and tumor growth by targeting VEGFR2. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-fibrotic effects, as it inhibits the production of collagen.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. Another advantage is that this compound has a well-defined mechanism of action, which makes it easier to study. One limitation of using this compound in lab experiments is that it may not be effective in all types of tumors. Another limitation is that this compound may have off-target effects, which could affect the interpretation of the results.

Future Directions

There are several future directions for the study of N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One direction is to study the efficacy of this compound in combination with other anti-cancer drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans. Additionally, the development of new analogs of this compound with improved efficacy and selectivity could be explored. Finally, the study of this compound in other disease models, such as fibrosis and inflammation, could be investigated.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in inhibiting angiogenesis and tumor growth. It has a well-defined mechanism of action and has been extensively studied in preclinical models. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to the development of new anti-cancer drugs.

Scientific Research Applications

N-ethyl-5-fluoro-2-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential to inhibit angiogenesis and tumor growth. It has been shown to inhibit the proliferation of endothelial cells, which are the cells that form the inner lining of blood vessels. This compound has also been shown to inhibit the migration and invasion of endothelial cells, which are necessary for the formation of new blood vessels. In preclinical studies, this compound has been shown to inhibit the growth of various types of tumors, including lung, breast, and colon cancer.

properties

IUPAC Name

N-ethyl-5-fluoro-2-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O5S/c1-3-18(11-15(19)17-6-8-23-9-7-17)24(20,21)14-10-12(16)4-5-13(14)22-2/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATCIZVVLCCRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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